Chlorotris(triphenylphosphine)cobalt(I)
Overview
Description
Chlorotris(triphenylphosphine)cobalt(I) is an organometallic compound with the chemical formula [CoCl(PPh₃)₃], where PPh₃ represents triphenylphosphine. This compound is a brown powder that is air and moisture sensitive. It is primarily used as a catalyst in various organic reactions, particularly in the field of synthetic chemistry .
Mechanism of Action
Target of Action
Chlorotris(triphenylphosphine)cobalt(I) is primarily targeted towards halogenated organic molecules . It acts as a stoichiometric reducing agent and is employed in the radical dimerization of these molecules .
Mode of Action
The compound interacts with its targets (halogenated organic molecules) through a process known as radical dimerization . This process involves the formation of a carbon-carbon bond, which is facilitated by the cobalt(I) center of the compound .
Biochemical Pathways
The primary biochemical pathway affected by Chlorotris(triphenylphosphine)cobalt(I) is the radical dimerization of halogenated organic molecules . This process leads to the formation of new carbon-carbon bonds . The compound has also been shown to react with benzocyclobutenedione and 3,4-dimethylcyclobutenedione to furnish the corresponding phthaloyl- and maleoylcobalt complexes, ultimately leading to the formation of the naphtho- and benzoquinones .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its distribution and reactivity in aqueous environments.
Result of Action
The action of Chlorotris(triphenylphosphine)cobalt(I) results in the formation of new carbon-carbon bonds through the dimerization of halogenated organic molecules . This can lead to the synthesis of complex organic structures, including the formation of naphtho- and benzoquinones .
Action Environment
The efficacy and stability of Chlorotris(triphenylphosphine)cobalt(I) can be influenced by environmental factors. The compound is sensitive to air and moisture , which can affect its reactivity. Additionally, its insolubility in water may limit its use in certain environments or reactions. Therefore, it’s typically used under controlled conditions to prevent oxidation and maintain its reactivity.
Preparation Methods
Chlorotris(triphenylphosphine)cobalt(I) can be synthesized through several methods:
Reduction of Cobalt(II) Chloride: One common method involves the reduction of cobalt(II) chloride hexahydrate with triphenylphosphine in the presence of a reducing agent such as sodium borohydride or zinc powder in ethanol solution[][2].
Reaction with Triphenylstannyllithium: Another method involves the reaction of dichlorobis(triphenylphosphine)cobalt(II) with triphenylstannyllithium in tetrahydrofuran[][2].
Chemical Reactions Analysis
Chlorotris(triphenylphosphine)cobalt(I) undergoes various types of chemical reactions:
Reductive Coupling: It is an effective agent for the reductive coupling of benzylic halides under mild and neutral conditions.
Olefination: It catalyzes the stereoselective olefination of alkylzinc reagents with aryl aldehydes.
Radical Dimerization: It is used as a stoichiometric reducing agent in the radical dimerization of halogenated organic molecules.
Scientific Research Applications
Chlorotris(triphenylphosphine)cobalt(I) has several scientific research applications:
Catalysis: It is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Synthesis of Cobalt Complexes: It serves as a starting material in the synthesis of various cobalt(I) complexes.
Biomimetic Synthesis: It is employed in the biomimetic synthesis of complex organic molecules, such as sesquiterpene lactones.
Comparison with Similar Compounds
Chlorotris(triphenylphosphine)cobalt(I) can be compared with other similar compounds such as:
Dichlorobis(triphenylphosphine)cobalt(II): This compound is also used in catalysis but has different reactivity and stability profiles.
Tris(triphenylphosphine)rhodium(I) Carbonyl Chloride: This rhodium complex is used in similar catalytic applications but offers different selectivity and efficiency.
Chlorotris(triphenylphosphine)cobalt(I) is unique due to its specific coordination environment and reactivity, making it a valuable tool in synthetic chemistry .
Properties
IUPAC Name |
cobalt;triphenylphosphane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Co/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEYYSPXDKDADL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Co] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClCoP3- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849394 | |
Record name | cobalt;triphenylphosphane;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
881.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-75-9 | |
Record name | cobalt;triphenylphosphane;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorocobalt - triphenylphosphine (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of Chlorotris(triphenylphosphine)cobalt(I) in organic synthesis?
A1: Chlorotris(triphenylphosphine)cobalt(I) is recognized for its ability to mediate various transformations, including:
- Reductive Coupling of Benzylic Halides: This reagent effectively couples benzylic halides under mild conditions, forming carbon-carbon single, double, or triple bonds depending on the halide used [, , ].
- Dehalogenation of Vicinal Dihalides: It can cleanly dehalogenate vicinal dihalides to yield olefins in high yields [].
- Reductive Coupling of Allylic Halides: The reagent facilitates the regioselective coupling of allylic halides, producing 1,5-dienes while retaining the double bond stereochemistry []. Notably, this reaction was employed in the stereospecific synthesis of (E, E, E, E)-squalene from (E, E)-farnesyl bromide [].
- Conversion of Halohydrins to Ketones: In the presence of an amine or olefin, Chlorotris(triphenylphosphine)cobalt(I) converts halohydrins to ketones, proceeding through an alkylcobalt intermediate and involving a 1,2-hydrogen shift [, , ].
Q2: How does Chlorotris(triphenylphosphine)cobalt(I) interact with organic halides during these reactions?
A2: While the exact mechanisms can vary depending on the specific reaction, Chlorotris(triphenylphosphine)cobalt(I) likely acts as a catalyst or stoichiometric reagent, undergoing oxidative addition with the organic halide. This forms an organocobalt intermediate that can then participate in various transformations like reductive elimination (forming C-C bonds) or β-hydride elimination (leading to alkenes).
Q3: Are there any examples of Chlorotris(triphenylphosphine)cobalt(I) facilitating the synthesis of complex molecules?
A3: Yes, its utility in synthesizing complex molecules is highlighted by its role in the stereospecific synthesis of (E, E, E, E)-squalene, a triterpene, from (E, E)-farnesyl bromide []. This demonstrates its applicability in constructing polyene natural products.
Q4: Can Chlorotris(triphenylphosphine)cobalt(I) be used to introduce chirality in a molecule?
A4: While Chlorotris(triphenylphosphine)cobalt(I) itself doesn't possess inherent chirality, research indicates its potential in diastereoselective synthesis. For instance, it was used to synthesize (η5-(S)-2-(4-Methylethyl)oxazolinylcyclopentadienyl)(η4-tetraphenylcyclobutadiene)cobalt, achieving high diastereoselectivity in the subsequent cyclopalladation step []. Additionally, it facilitated the diastereoselective synthesis of chiral-at-metal cobaltacycles by reacting chiral ester-linked diynes with the reagent and sodium cyclopentadienide []. This resulted in the formation of (η(5)-cyclopentadienyl)(triphenylphosphine) cobaltacyclopentadiene complexes as single diastereomers.
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